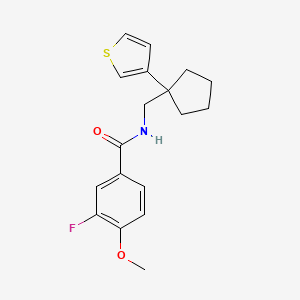

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzamide ring, along with a thiophenyl-substituted cyclopentyl group attached to the nitrogen atom. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the synthesis of 3-fluoro-4-methoxybenzoic acid, which can be achieved through electrophilic aromatic substitution reactions. The carboxylic acid group is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride.

Amide Bond Formation: The benzoyl chloride is reacted with the amine derivative, N-((1-(thiophen-3-yl)cyclopentyl)methyl)amine, under basic conditions (e.g., using triethylamine) to form the desired benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-fluoro-4-hydroxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide.

Reduction: 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)aniline.

Substitution: 3-(substituted)-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the thiophenyl-cyclopentyl moiety may influence the compound’s overall conformation and stability.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-methoxy-N-(cyclopentylmethyl)benzamide: Lacks the thiophenyl group, which may reduce its binding affinity and specificity.

4-Methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide: Lacks the fluorine atom, potentially altering its reactivity and biological activity.

3-Fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the fluorine and methoxy groups, along with the thiophenyl-cyclopentyl moiety, makes 3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Biological Activity

3-fluoro-4-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxy group, and a thiophene moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H20FNO2S, with a molecular weight of 333.4 g/mol. The compound's structure is illustrated below:

| Component | Description |

|---|---|

| Common Name | This compound |

| CAS Number | 2034465-06-8 |

| Molecular Weight | 333.4 g/mol |

| Molecular Formula | C18H20FNO2S |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often employing methods such as the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. The process may require specific solvents and catalysts to optimize yield and purity .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing downstream signaling pathways. However, detailed studies on specific molecular interactions are still needed to elucidate its precise mechanisms .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and HBV by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Case Studies

- Antiviral Activity : In vitro studies have demonstrated that derivatives similar to this compound can inhibit HBV replication effectively. For example, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has been shown to inhibit both wild-type and drug-resistant strains of HBV .

- Cytotoxicity Testing : Compounds with structural similarities have been tested for cytotoxicity against various cancer cell lines, revealing significant inhibitory effects on cell viability. For instance, certain analogs exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide | Similar fluorine and methoxy groups | Moderate antiviral activity |

| 4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyltriazol]}benzamide | Different halogen substitution pattern | Antiviral activity against HBV |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Contains methylamino group | Effective against HBV |

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c1-22-16-5-4-13(10-15(16)19)17(21)20-12-18(7-2-3-8-18)14-6-9-23-11-14/h4-6,9-11H,2-3,7-8,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAUAHVTRSCOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.